N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]propanamide
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Overview
Description
N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]propanamide is a chemical compound that belongs to the class of amides It is characterized by the presence of an azepane ring, a chlorophenyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]propanamide typically involves the reaction of 2-chlorophenylacetic acid with azepane in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then treated with propanoyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]propanamide involves its interaction with specific molecular targets. The azepane ring and chlorophenyl group are believed to play a crucial role in binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(1-Azepan-1-yl-2,2,2-trichloro-ethyl)-4-methyl-benzamide: Similar structure with a trichloroethyl group instead of a chlorophenyl group.
2-(azepan-1-yl)ethyl methacrylate: Contains an azepane ring but differs in the functional groups attached.
Uniqueness
N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]propanamide is unique due to the combination of its azepane ring and chlorophenyl group, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H25ClN2O |
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Molecular Weight |
308.8 g/mol |
IUPAC Name |
N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]propanamide |
InChI |
InChI=1S/C17H25ClN2O/c1-2-17(21)19-13-16(14-9-5-6-10-15(14)18)20-11-7-3-4-8-12-20/h5-6,9-10,16H,2-4,7-8,11-13H2,1H3,(H,19,21) |
InChI Key |
MYKDRCCAVFCVOT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NCC(C1=CC=CC=C1Cl)N2CCCCCC2 |
Origin of Product |
United States |
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